molecular formula C23H27N3O5 B11395814 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide

Cat. No.: B11395814
M. Wt: 425.5 g/mol
InChI Key: UUEZTVVASYFTRS-UHFFFAOYSA-N
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Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide is a complex organic compound with a molecular formula of C26H33N3O5. This compound is part of the oxadiazole family, known for their diverse applications in medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the dipropoxyphenyl and ethoxybenzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide can be compared with other oxadiazole derivatives, such as:

  • N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide
  • N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide These compounds share similar structural features but differ in their substituents, leading to unique properties and applications.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide

InChI

InChI=1S/C23H27N3O5/c1-4-12-29-19-11-10-16(15-20(19)30-13-5-2)21-22(26-31-25-21)24-23(27)17-8-7-9-18(14-17)28-6-3/h7-11,14-15H,4-6,12-13H2,1-3H3,(H,24,26,27)

InChI Key

UUEZTVVASYFTRS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OCC)OCCC

Origin of Product

United States

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